molecular formula C27H27N3O6S2 B2498755 ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-32-2

ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2498755
CAS RN: 864927-32-2
M. Wt: 553.65
InChI Key: YTHGJPRSTHZQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C27H27N3O6S2 and its molecular weight is 553.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel benzothiazole derivatives have been synthesized via a microwave-assisted, solvent-free method, showcasing operational simplicity and environmental friendliness. These compounds exhibit antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).

  • Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, displaying promising antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).

  • Research into thieno[2,3-c]pyridine derivatives has led to compounds with significant anticancer activity, highlighting the potential of these molecules in cancer therapy (Abdel-Motaal et al., 2020).

Anticancer and Antimicrobial Agents

  • A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed their apoptosis-inducing capabilities in breast cancer cells, suggesting their potential as novel therapeutic agents (Gad et al., 2020).

  • Pyridine derivatives synthesized from 2-amino substituted benzothiazoles demonstrated variable antimicrobial activity, contributing to the search for new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6S2/c1-5-36-27(32)30-11-10-16-21(14-30)38-26(22(16)25-28-17-8-6-7-9-20(17)37-25)29-24(31)15-12-18(33-2)23(35-4)19(13-15)34-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHGJPRSTHZQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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